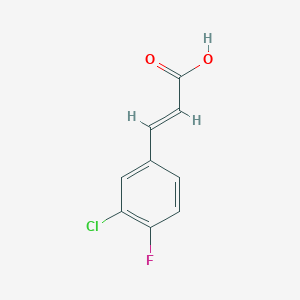

3-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Chloro-4-fluorocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details established synthetic methodologies, provides an exemplary experimental protocol, and presents relevant physicochemical data to support laboratory synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, an α,β-unsaturated carboxylic acid, can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The primary routes involve the formation of the carbon-carbon double bond between the aromatic ring and the carboxylic acid moiety.

The most common and efficient methods for synthesizing cinnamic acid derivatives include:

-

Knoevenagel-Doebner Condensation: This is a highly effective method involving the condensation of an aromatic aldehyde (3-chloro-4-fluorobenzaldehyde) with malonic acid, typically in the presence of a basic catalyst like pyridine and piperidine.[1][2][3][4] The reaction proceeds via an intermediate that undergoes spontaneous decarboxylation to yield the cinnamic acid derivative.[4]

-

Perkin Reaction: A classic method that utilizes the condensation of an aromatic aldehyde with an aliphatic acid anhydride (such as acetic anhydride) in the presence of an alkali salt of the acid (like sodium acetate).[5][6][7]

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., an iodinated or brominated 3-chloro-4-fluorobenzene derivative) and acrylic acid.[8][9] This method offers good control over the stereochemistry of the double bond.

-

Wittig Reaction: This reaction involves the olefination of an aldehyde using a phosphonium ylide (a Wittig reagent), such as (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester to the carboxylic acid.[1][10][11]

Among these, the Knoevenagel-Doebner condensation is often preferred for its straightforward procedure and high yields.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in subsequent synthetic steps.

| Property | Value |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid |

| Synonyms | 3-(3-chloro-4-fluorophenyl)acrylic acid; (E)-3-(3-Chloro-4-fluoro-phenyl)-acrylic acid |

| CAS Number | 155814-22-5 |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |

| SMILES | C1=CC(=C(C=C1C=CC(=O)O)Cl)F |

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol describes the synthesis of this compound from 3-chloro-4-fluorobenzaldehyde and malonic acid. This method is adapted from established procedures for similar substituted cinnamic acids.[1][2][12]

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (concentrated or dilute)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter flask

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in pyridine.[1][13] A minimal amount of piperidine (catalytic amount, e.g., a few drops) is then added to the mixture.[1]

-

Heating: The reaction mixture is heated to reflux (typically around 90-110 °C) with constant stirring.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This may take several hours.

-

Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. The cooled reaction mixture is then slowly and carefully poured into a beaker containing a mixture of ice and concentrated hydrochloric acid.[13] This step neutralizes the basic pyridine and protonates the carboxylate to precipitate the crude product. The pH should be adjusted to be acidic (pH 1-2).

-

Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold water to remove any remaining salts and impurities.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Expected Yield: Yields for Knoevenagel-Doebner condensations are typically high, often in the range of 75-90%, depending on the specific substrate and reaction conditions.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the Knoevenagel-Doebner synthesis.

Caption: Workflow for the synthesis of this compound via Knoevenagel-Doebner condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. bepls.com [bepls.com]

- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. odinity.com [odinity.com]

- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. sciepub.com [sciepub.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. prezi.com [prezi.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. This document details a standard laboratory-scale synthesis protocol, summarizes key quantitative data, and explores the potential biological significance of this compound in the context of related cinnamic acid derivatives, particularly concerning inflammatory and cell signaling pathways.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, attached to an acrylic acid moiety. The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid. The presence of halogen atoms is known to influence the electronic properties and biological activity of cinnamic acid derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| CAS Number | 155814-22-5 | |

| Physical Form | Solid | |

| Melting Point | 173-175 °C | |

| Boiling Point | 326.1 °C at 760 mmHg | |

| Density | 1.42 g/cm³ | |

| Purity | Typically ≥95% | |

| Solubility | Limited solubility in water; soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | |

| pKa (Predicted) | ~3.99 (based on 4-fluorocinnamic acid) |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved via the Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound, in this case, malonic acid, with an aldehyde, 3-chloro-4-fluorobenzaldehyde, in the presence of a basic catalyst.

Knoevenagel Condensation Protocol

Materials:

-

3-chloro-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (as both solvent and catalyst)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining impurities.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the broader class of cinnamic acid derivatives has been extensively studied, revealing a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. A significant body of research points to the modulation of key inflammatory signaling pathways as a primary mechanism of action for these compounds.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Many natural and synthetic compounds, including numerous cinnamic acid derivatives, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharides), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Based on the known activities of structurally similar compounds, it is hypothesized that this compound may inhibit one or more steps in this cascade, thereby downregulating the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a synthetically accessible derivative of cinnamic acid with potential for further investigation in drug discovery and development. Its physicochemical properties are influenced by the presence of halogen substituents on the phenyl ring. While direct biological data is currently sparse, the well-documented anti-inflammatory and anticancer activities of related cinnamic acid derivatives, often mediated through the inhibition of the NF-κB signaling pathway, provide a strong rationale for its evaluation in relevant biological assays. The experimental protocol provided herein offers a reliable method for the synthesis of this compound, enabling further research into its potential therapeutic applications.

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-fluorocinnamic acid (CAS Number: 155814-22-5), a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring modifies the electronic properties and metabolic stability of the cinnamic acid scaffold, making it an attractive precursor for the synthesis of novel therapeutic agents. This document details the physicochemical properties, provides representative experimental protocols for its synthesis and potential biological evaluation, and illustrates key processes through workflow diagrams.

Core Properties and Data

This compound is a solid, crystalline compound at room temperature.[1] Its core physicochemical data, essential for handling, storage, and reaction planning, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 155814-22-5 | [2] |

| Molecular Formula | C₉H₆ClFO₂ | [2] |

| Molecular Weight | 200.59 g/mol | [1] |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 326.1°C at 760 mmHg (Predicted) | |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N | [1][2] |

Synthesis and Experimental Protocols

The synthesis of cinnamic acids is a well-established field in organic chemistry. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, is a classical and effective method for this transformation.[3]

Representative Synthesis via Perkin Reaction

This protocol describes a representative method for the synthesis of this compound starting from 3-Chloro-4-fluorobenzaldehyde.

Reaction Scheme: 3-Chloro-4-fluorobenzaldehyde + Acetic Anhydride --(NaOAc, ∆)--> this compound

Caption: Synthetic workflow for this compound.

Materials:

-

3-Chloro-4-fluorobenzaldehyde (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

Anhydrous sodium acetate (2.0 eq)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, heating mantle, steam distillation apparatus, Buchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-Chloro-4-fluorobenzaldehyde, acetic anhydride, and freshly fused, powdered sodium acetate. Equip the flask with a reflux condenser.

-

Heating: Heat the mixture in an oil bath to reflux (approximately 140-160°C) with stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into a larger flask containing water. Remove the unreacted aldehyde by steam distillation.[4]

-

Precipitation: Cool the residual solution and filter if necessary. Slowly acidify the clear filtrate with concentrated HCl with vigorous stirring until the precipitation of the crude cinnamic acid is complete.

-

Purification: Collect the crude this compound by vacuum filtration, washing with cold water. Purify the product by recrystallization from an ethanol/water mixture to yield the final product.

Applications in Drug Discovery and Biological Activity

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The introduction of halogens, such as chlorine and fluorine, can enhance the lipophilicity and metabolic stability of these compounds, often leading to increased biological potency.[2][6]

Potential Antimicrobial Activity

Halogenated cinnamic acid derivatives have demonstrated notable activity against various bacterial and fungal strains.[2][7] The following protocol is a representative method for evaluating the antimicrobial efficacy of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the title compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

This compound

-

Bacterial strain (e.g., S. aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Caption: Experimental workflow for an MIC determination assay.

Potential Anti-inflammatory Mechanism of Action

Cinnamic acid derivatives have been reported to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8] Inhibition of this pathway reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6. While the specific activity of this compound on this pathway requires experimental validation, it represents a plausible mechanism of action for this class of compounds.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for applications in drug discovery and development. Its halogenated structure provides a foundation for creating derivatives with potentially enhanced biological activities. The representative protocols and data presented in this guide offer a starting point for researchers to explore the synthesis and therapeutic applications of this promising compound. Further studies are warranted to fully elucidate its biological activity profile and mechanisms of action.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Potential Mechanisms of Action of 3-Chloro-4-fluorocinnamic Acid

For Immediate Release

[City, State] – [Date] – While the precise molecular targets and intricate signaling pathways of 3-chloro-4-fluorocinnamic acid remain to be fully elucidated in dedicated studies, this in-depth technical guide offers a comprehensive overview of its potential mechanisms of action. By examining the biological activities of structurally analogous cinnamic acid derivatives, this whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for future investigations into this compound.

The following sections delve into the hypothesized biological activities, supported by quantitative data from closely related molecules, detailed experimental protocols for assessing these activities, and visual representations of the implicated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for directing research and unlocking the therapeutic potential of this compound.

Postulated Biological Activities and Potential Mechanisms of Action

Based on the known bioactivities of halogenated cinnamic acids, the mechanism of action of this compound may involve several key cellular processes. The introduction of chloro and fluoro substituents on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Enzyme Inhibition: A Potential Target in Melanogenesis

One of the well-documented activities of cinnamic acid derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Structurally similar compounds, such as trans-3,4-difluorocinnamic acid, have been shown to act as competitive inhibitors of the diphenolase activity of mushroom tyrosinase.[1] This suggests that this compound may also bind to the active site of tyrosinase, potentially interfering with melanin production. The electron-withdrawing nature of the halogen atoms could play a crucial role in the binding affinity of the compound to the enzyme.[1]

Antimicrobial and Antifungal Properties

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties.[2] The primary proposed mechanism for this activity is the disruption of microbial cell membranes.[3] For halogenated cinnamic acids, this effect is often enhanced. Furthermore, studies on 4-chlorocinnamic acid esters have suggested a more specific mechanism of antifungal action through the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[4] Given its structure, this compound could potentially exhibit similar antimicrobial activities through one or both of these mechanisms.

Modulation of Inflammatory Signaling Pathways

Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of inflammation and cellular growth.[1] Various cinnamic acid derivatives have been reported to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1] It is plausible that this compound could exert anti-inflammatory effects by modulating the activity of key proteins within these cascades.

Quantitative Data on Analogous Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data for cinnamic acid derivatives that are structurally related to this compound. It is critical to note that this data is for analogous compounds and should be used as a reference for guiding future experimental design for this compound.

| Compound | Biological Activity | Target/Organism | Metric | Value | Reference |

| trans-3,4-Difluorocinnamic acid | Enzyme Inhibition | Mushroom Tyrosinase | IC50 | 0.78 ± 0.02 mM | [1] |

| trans-Cinnamic acid | Enzyme Inhibition | Mushroom Tyrosinase | IC50 | 0.80 ± 0.02 mM | [1] |

| Methoxyethyl 4-chlorocinnamate | Antifungal | Candida spp. | MIC | 0.13 µmol/mL | [4] |

| Perillyl 4-chlorocinnamate | Antifungal | Candida spp. | MIC | 0.024 µmol/mL | [4] |

| trans-Cinnamic acid | Anticancer | Human Melanoma (HT-144) | IC50 | 2.4 mM | [1] |

| trans-Cinnamic acid | Antimicrobial | Mycobacterium tuberculosis | MIC | 250–675 µM | [3] |

Detailed Experimental Protocols

For researchers aiming to investigate the mechanism of action of this compound, the following are detailed methodologies for key experiments based on the activities of related compounds.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of a compound against the diphenolase activity of mushroom tyrosinase.[1]

-

Reagents and Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, L-DOPA solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the mushroom tyrosinase solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]

-

Reagents and Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

Test compound dissolved in a suitable solvent

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Perform serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which can be used to determine the cytotoxic effects of a compound.

-

Reagents and Materials:

-

Cancer cell line (e.g., HT-144 human melanoma)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

-

Visualizing Potential Mechanisms and Workflows

To further clarify the potential signaling pathways and experimental procedures, the following diagrams are provided.

References

Biological Activity of 3-Chloro-4-fluorocinnamic Acid: An In-depth Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of 3-Chloro-4-fluorocinnamic acid is limited. This guide provides a comprehensive overview of the known biological activities of structurally similar cinnamic acid derivatives, particularly other halogenated analogues. The presented data and methodologies, while not directly pertaining to this compound, offer valuable insights into its potential pharmacological profile for researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The introduction of halogen substituents onto the phenyl ring of the cinnamic acid scaffold is a common strategy in medicinal chemistry to modulate the molecule's physicochemical properties and enhance its biological efficacy.[3] This guide explores the potential biological activities of this compound by examining the established activities of its close structural relatives.

Potential Biological Activities

Based on the activities of other chlorinated and fluorinated cinnamic acid derivatives, this compound is hypothesized to exhibit a range of biological effects. These may include enzyme inhibition, and antimicrobial and anticancer activities.

Enzyme Inhibition

A notable target for cinnamic acid derivatives is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

A comparative study on trans-3,4-Difluorocinnamic acid and its non-fluorinated counterpart, trans-Cinnamic acid, revealed that both compounds act as competitive inhibitors of the diphenolase activity of mushroom tyrosinase. The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring resulted in a slight enhancement of inhibitory activity, as indicated by a lower IC50 value.[4] This suggests that the electron-withdrawing nature of the fluorine atoms may influence the compound's binding affinity to the enzyme's active site.[4]

Table 1: Comparative Tyrosinase Inhibitory Activity

| Compound | Target Enzyme | Inhibition Type | IC50 Value (mM) |

| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase (Diphenolase activity) | Competitive | 0.78 ± 0.02[4] |

| trans-Cinnamic acid | Mushroom Tyrosinase (Diphenolase activity) | Competitive | 0.80 ± 0.02[4] |

Studies on chlorocinnamic acid isomers have also demonstrated their potential as tyrosinase inhibitors.[5]

Antimicrobial Activity

Halogenated cinnamic acid derivatives have shown promise as antimicrobial agents. For instance, esters of 4-chlorocinnamic acid have been synthesized and evaluated for their activity against various fungal and bacterial strains.[6][7]

In one study, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as potent antifungal agents.[6] The data suggests that these compounds may act by inhibiting the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.[6]

Table 2: Antifungal Activity of 4-Chlorocinnamic Acid Esters

| Compound | Fungal Strain | MIC (μmol/mL) |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13[6] |

| Perillyl 4-chlorocinnamate | Candida species | 0.024[6] |

Furthermore, various cinnamic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] The presence of electron-withdrawing groups on the phenyl ring has been reported to enhance the antifungal activity of these compounds.[1]

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is another area of active research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] For example, novel hybrid molecules combining a 4-thiazolidinone moiety with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene fragment (derived from a chlorocinnamic aldehyde) have been synthesized and shown to possess significant antimitotic activity.[8]

One of the most active compounds from this series, 2h , exhibited potent growth inhibition against a panel of 60 human cancer cell lines, with mean GI50 and TGI values of 1.57 μM and 13.3 μM, respectively.[8]

Table 3: Anticancer Activity of a Ciminalum–Thiazolidinone Hybrid (2h)

| Parameter | Value (μM) |

| Mean GI50 | 1.57[8] |

| Mean TGI | 13.3[8] |

The proposed mechanism for the anticancer effects of many phenolic compounds, including cinnamic acid derivatives, involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation and cellular growth.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Tyrosinase Inhibition Assay

The inhibitory effect of compounds on tyrosinase activity can be determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of L-DOPA.[4]

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

-

Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the mushroom tyrosinase solution and incubate.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism can be determined using the broth microdilution method.[5]

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

-

Serial Dilution:

-

Serially dilute the test compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be correlated with cell viability and cytotoxicity.[9]

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

-

Visualizations

Signaling Pathway Diagram

Cinnamic acid derivatives are known to modulate inflammatory and cell growth pathways. The following diagram illustrates a general proposed mechanism of apoptosis induction.

Caption: Proposed mechanism of action for cinnamic acid derivatives.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the biological activity of a novel compound.

Caption: General workflow for biological activity evaluation.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the cinnamic acid scaffold can profoundly influence the molecule's physicochemical properties and enhance its pharmacological profile. This technical guide focuses on the derivatives of 3-chloro-4-fluorocinnamic acid, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been a subject of interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The modification of the core cinnamic acid structure provides a versatile platform for the development of new therapeutic agents. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both a chloro and a fluoro substituent on the phenyl ring of this compound offers a unique combination of electronic and steric properties, making its derivatives promising candidates for drug development.

Synthesis of this compound Derivatives

The primary derivatives of this compound explored for their biological potential are amides and esters. The synthesis of these compounds generally involves the activation of the carboxylic acid group followed by reaction with a suitable amine or alcohol.

Synthesis of this compound Amides

The synthesis of N-aryl and N-alkyl cinnamamides is a common strategy to create diverse libraries of compounds for biological screening. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of N-Aryl Cinnamamides [1]

-

Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out under reflux until the evolution of gas ceases, indicating the formation of 3-chloro-4-fluorocinnamoyl chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Amide Coupling: The resulting crude acid chloride is dissolved in an appropriate anhydrous solvent (e.g., DCM, THF, or acetone). The solution is cooled in an ice bath, and a solution of the desired substituted aniline or alkylamine and a base (e.g., triethylamine or pyridine) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete the reaction.

-

Work-up and Purification: The reaction mixture is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted-3-chloro-4-fluorocinnamide.

Synthesis of this compound Esters

Esterification of this compound can be achieved through several standard methods, including Fischer esterification.

Experimental Protocol: Fischer Esterification for the Synthesis of Alkyl Cinnamates [2]

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography or distillation to afford the pure product.

Biological Activities of this compound Derivatives

While specific data for a broad range of this compound derivatives are limited, the known activities of other halogenated cinnamic acid derivatives provide a strong rationale for their investigation in several therapeutic areas.

Antimicrobial Activity

Halogenated organic compounds are well-known for their antimicrobial properties. Derivatives of this compound are therefore of interest as potential antibacterial and antifungal agents.

A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, which can be considered derivatives, demonstrated antimicrobial activity. For instance, the compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide showed good antibacterial activity, while 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was moderately active against fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [3][4][5][6][7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Cinnamic acid derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells. The substitution pattern on the phenyl ring can significantly influence the cytotoxic potency. For instance, certain fluorinated N-aryl cinnamamides have shown promising anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Enzyme Inhibition

Cinnamic acid derivatives have been identified as inhibitors of various enzymes, including kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. The specific substitution pattern of this compound may confer selectivity towards certain kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay [8][9][10]

-

Assay Setup: The assay is typically performed in a microplate format. Each well contains the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Inhibitor Addition: The this compound derivative is added at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR study for this compound derivatives is not yet available in the public domain, general trends observed for other halogenated cinnamic acids can provide initial guidance.

-

Amide vs. Ester: The nature of the linkage (amide or ester) can significantly impact biological activity.

-

Substitution on the Amide/Ester Moiety: For N-aryl cinnamamides, the electronic and steric properties of the substituents on the aryl ring can dramatically influence potency and selectivity. For esters, the nature of the alkyl or aryl group will affect lipophilicity and pharmacokinetic properties.

-

Halogen Positioning: The specific placement of the chloro and fluoro atoms on the cinnamic acid phenyl ring is expected to be a key determinant of biological activity by influencing binding interactions with target proteins.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of this compound derivatives are likely to involve the modulation of key cellular signaling pathways. Based on the activities of related compounds, these may include pathways involved in cell proliferation, apoptosis, and microbial pathogenesis.

Quantitative Data Summary

Due to the limited availability of specific data for this compound derivatives, the following tables present illustrative data for related halogenated cinnamic acid derivatives to provide a context for expected activity ranges.

Table 1: Antimicrobial Activity of Related Cinnamic Acid Amides

| Compound | Microorganism | MIC (µM) |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | 22.27 |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 27.47 |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 |

| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | Bipolaris sorokiniana | 16.58 |

Data adapted from a study on N-arylcinnamamides.[1]

Table 2: Anticancer Activity of Related Cinnamic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa (Cervical Cancer) | 2.58 - 3.61 |

| N-n-propyl phosphoramidate of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa (Cervical Cancer) | 0.97 - 1.94 |

Data adapted from a study on fluorinated thymidine analogs.[11]

Conclusion

Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic routes to amides and esters are well-established, allowing for the generation of diverse chemical libraries for biological screening. Based on the activities of structurally related halogenated cinnamic acids, these derivatives are anticipated to exhibit significant antimicrobial and anticancer properties, potentially through the inhibition of key enzymes such as protein kinases. This technical guide provides the foundational information and experimental protocols necessary to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further systematic studies are warranted to elucidate the structure-activity relationships and to identify lead compounds for future drug development efforts.

References

- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalkinomics.com [chemicalkinomics.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Synthesis and anticancer activity of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Chloro-4-fluorocinnamic acid, a compound of interest in various research and development fields. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the characterization and analysis of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds, including various substituted cinnamic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.0 - 13.0 | br s | - | Carboxylic acid proton (-COOH) |

| ~7.8 - 8.0 | d | ~8.5 | Aromatic proton (H-2) |

| ~7.6 - 7.8 | dd | ~8.5, ~2.0 | Aromatic proton (H-6) |

| ~7.3 - 7.5 | t | ~8.5 | Aromatic proton (H-5) |

| ~7.6 | d | ~16.0 | Vinylic proton (α-CH) |

| ~6.5 | d | ~16.0 | Vinylic proton (β-CH) |

br s: broad singlet, d: doublet, dd: doublet of doublets, t: triplet Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl carbon (-COOH) |

| ~158 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon (C-4) |

| ~142 | Vinylic carbon (α-CH) |

| ~134 | Aromatic carbon (C-1) |

| ~131 | Aromatic carbon (C-6) |

| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic carbon (C-5) |

| ~122 (d, ²JCF ≈ 22 Hz) | Aromatic carbon (C-3) |

| ~120 | Vinylic carbon (β-CH) |

| ~117 (d, ²JCF ≈ 21 Hz) | Aromatic carbon (C-2) |

d: doublet due to C-F coupling Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1630 | Medium | C=C stretch (Vinylic) |

| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Medium | C-F stretch |

| ~980 | Strong | =C-H bend (out-of-plane, trans) |

| ~780 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 200/202 | [M]⁺ | Molecular ion peak (with ³⁷Cl isotope peak) |

| 183/185 | [M - OH]⁺ | Loss of hydroxyl radical |

| 155/157 | [M - COOH]⁺ | Loss of carboxyl group |

| 139 | [M - COOH - Cl]⁺ or [M - COOH - F]⁺ | Subsequent loss of halogen from the phenyl ring |

M represents the molecular weight of this compound (C₉H₆ClFO₂ = 200.59 g/mol ).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

IR Spectroscopy

-

Sample Preparation : For solid-state analysis, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization : Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis : The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Crystal Structure of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available, experimentally determined crystal structure for 3-Chloro-4-fluorocinnamic acid.

This guide has been prepared for researchers, scientists, and drug development professionals to provide a detailed framework for the analysis of cinnamic acid derivatives. In the absence of specific data for this compound, this document utilizes the crystallographic data of the closely related compound, trans-4-chlorocinnamic acid , as a structural analogue. This substitution allows for a detailed illustration of the data presentation, experimental protocols, and visualizations required for a thorough crystallographic analysis.

Introduction to the Crystallography of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in materials science and pharmaceutical development due to their diverse biological activities and potential for crystal engineering. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting and controlling their physicochemical properties, including solubility, stability, and bioavailability.

This technical guide provides a comprehensive overview of the crystal structure of trans-4-chlorocinnamic acid, serving as a model for the anticipated structural characteristics of this compound.

Crystallographic Data of trans-4-chlorocinnamic acid

The following tables summarize the key crystallographic data for trans-4-chlorocinnamic acid. This data provides a quantitative description of the unit cell, molecular geometry, and hydrogen bonding parameters.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₇ClO₂ |

| Formula Weight | 182.60 |

| Temperature | 295(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.630(3) Å |

| b | 3.840(1) Å |

| c | 13.780(3) Å |

| α | 90° |

| β | 100.50(2)° |

| γ | 90° |

| Volume | 813.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.494 Mg/m³ |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| Cl(1)-C(4) | 1.742(2) |

| O(1)-C(9) | 1.312(3) |

| O(2)-C(9) | 1.222(3) |

| C(7)-C(8) | 1.334(3) |

| C(8)-C(9) | 1.478(3) |

| C(1)-C(7) | 1.469(3) |

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| O(2)-C(9)-O(1) | 122.3(2) |

| O(2)-C(9)-C(8) | 123.0(2) |

| O(1)-C(9)-C(8) | 114.7(2) |

| C(7)-C(8)-C(9) | 121.5(2) |

| C(2)-C(1)-C(7) | 121.7(2) |

| C(6)-C(1)-C(7) | 119.8(2) |

Table 4: Hydrogen Bond Geometry

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O(1)-H(1)···O(2) | 0.82 | 1.82 | 2.636(3) | 178.2 |

Note: The data presented above is based on the crystallographic study of trans-4-chlorocinnamic acid and is intended to serve as a representative example.

Experimental Protocols

The determination of the crystal structure of cinnamic acid derivatives typically involves the following key experimental procedures.

Synthesis and Crystallization

-

Synthesis: trans-4-chlorocinnamic acid can be synthesized via the Perkin reaction, involving the condensation of 4-chlorobenzaldehyde with acetic anhydride in the presence of a weak base.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for crystallization include ethanol, ethyl acetate, or a mixture of ethanol and water.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, often at room temperature (295 K) or low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation, typically Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å), is used. The diffraction data are collected as a series of frames at different crystal orientations.

Structure Solution and Refinement

The collected diffraction intensities are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship of the key steps.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Caption: Logical steps from compound synthesis to structural analysis.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, the analysis of its close analogue, trans-4-chlorocinnamic acid, provides a valuable framework for understanding the structural properties of this class of compounds. The presented data and protocols offer a comprehensive guide for researchers undertaking the crystallographic investigation of novel cinnamic acid derivatives. The determination of the crystal structure of this compound would be a valuable addition to the field, allowing for a deeper understanding of the effects of combined chloro and fluoro substitution on crystal packing and intermolecular interactions.

solubility of 3-Chloro-4-fluorocinnamic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluorocinnamic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the scientific community.

Theoretical Principles of Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, featuring a carboxylic acid group, a halogenated aromatic ring, and a double bond, dictates its solubility behavior through the interplay of several intermolecular forces:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds create significant dipole moments within the molecule, promoting solubility in polar aprotic solvents.

-

Van der Waals Forces: These non-specific attractive forces are present in all molecules and will contribute to the solubility in non-polar solvents, although to a lesser extent compared to the polar interactions.

Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar organic solvents and limited solubility in non-polar solvents. Its solubility in aqueous solutions is expected to be pH-dependent due to the ionizable carboxylic acid group.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound. This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter.[2] This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples to determine the concentration of this compound.

-

Quantitative Analysis Methods

Two common methods for quantifying the concentration of dissolved this compound are UV-Vis Spectroscopy and Gravimetry.

2.2.1. UV-Vis Spectroscopy

This method is suitable for aromatic compounds like this compound that absorb ultraviolet light.

-

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration.[3][4]

-

2.2.2. Gravimetric Method

This is a simpler, though potentially less precise, method that relies on the mass of the dissolved solid.[5][6]

-

Principle: The mass of the solute in a known volume of a saturated solution is determined after evaporating the solvent.

-

Procedure:

-

Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent using a gentle heat source (e.g., a water bath or a drying oven set to a temperature below the boiling point of the solvent and the melting point of the compound).

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.[5]

-

Data Presentation

While specific quantitative data for this compound is not available in the cited literature, the results from the described experimental protocol should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water (pH 7.0) | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| Ethanol | Data to be determined | Data to be determined | Gravimetric |

| Methanol | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| Acetone | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| Hexane | Data to be determined | Data to be determined | Gravimetric |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of this compound in various solvents. By following the detailed experimental protocol for the shake-flask method and employing appropriate analytical techniques such as UV-Vis spectroscopy or gravimetry, reliable and accurate solubility data can be generated. This information is crucial for optimizing synthetic routes, purification processes, and formulation development involving this compound.

References

Unlocking the Potential of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Building Block for Drug Discovery and Materials Science

Introduction: In the landscape of modern chemical research, the strategic incorporation of halogen atoms into organic scaffolds has proven to be a powerful tool for modulating the physicochemical and biological properties of molecules. 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, represents a promising yet underexplored building block for the synthesis of novel compounds with potential applications in pharmaceuticals and advanced materials. The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to enhance metabolic stability, improve binding affinity to biological targets, and impart unique electronic characteristics. This technical guide provides a comprehensive overview of the potential research applications of this compound, including detailed synthetic protocols, potential biological activities of its derivatives, and its prospective role in the development of innovative materials.

Core Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from available supplier information and computational predictions.

| Property | Value |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 155814-22-5 |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid |

Synthetic Pathways

The synthesis of this compound can be achieved through several established organic reactions commonly used for the preparation of cinnamic acid derivatives. The most prominent methods include the Perkin reaction, Knoevenagel condensation, and the Heck reaction.

Experimental Protocols

1. Synthesis via Knoevenagel-Doebner Condensation:

This reaction involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.

-

Materials: 3-chloro-4-fluorobenzaldehyde, malonic acid, pyridine, piperidine (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Logical Workflow for Knoevenagel-Doebner Condensation

Caption: Workflow for the synthesis of this compound.

2. Synthesis via Perkin Reaction:

This method involves the condensation of 3-chloro-4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.

-

Materials: 3-chloro-4-fluorobenzaldehyde, acetic anhydride, sodium acetate.

-

Procedure:

-

Combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to approximately 180°C for 5-8 hours with continuous stirring.

-

Allow the mixture to cool and then pour it into water.

-

Acidify with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization.

-

3. Synthesis via Heck Reaction:

The Heck reaction provides a route through the palladium-catalyzed coupling of 3-chloro-4-fluorobromobenzene with acrylic acid.

-

Materials: 3-chloro-4-fluorobromobenzene, acrylic acid, palladium acetate (catalyst), triphenylphosphine (ligand), a base (e.g., triethylamine).

-

Procedure:

-